REACTION_CXSMILES
|
Cl.Cl.[N:3]1([CH2:8][CH2:9][CH2:10][NH2:11])[CH:7]=[CH:6][N:5]=[CH:4]1.[OH-:12].[Na+].[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1Cl.Cl[CH2:21]Cl>>[N:3]1([CH2:8][CH2:9][CH2:10][NH:11][C:21]([C:15]2[O:14][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1(C=NC=C1)CCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.98 g
|
Type
|
ADDITION
|
Details
|
A mixture of 0.98 ml
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
giving 1.0 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCNC(=O)C=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |